2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine

Chemical Purity Procurement Specification Quality Control

2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine (CAS 1249040-48-9), also known as 2-((isopropylthio)methyl)pyrrolidine , is a synthetic small molecule comprising a saturated pyrrolidine ring substituted at the 2-position with a propan-2-ylsulfanyl (isopropylthio)methyl group. This compound belongs to the class of sulfur-containing pyrrolidine derivatives, specifically thioethers, and serves as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules, including potential orexin receptor modulators.

Molecular Formula C8H17NS
Molecular Weight 159.29 g/mol
Cat. No. B13248866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine
Molecular FormulaC8H17NS
Molecular Weight159.29 g/mol
Structural Identifiers
SMILESCC(C)SCC1CCCN1
InChIInChI=1S/C8H17NS/c1-7(2)10-6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3
InChIKeyGPDNIOBZEIZVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine for Research Procurement: A Specialized Pyrrolidine-Thioether Building Block


2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine (CAS 1249040-48-9), also known as 2-((isopropylthio)methyl)pyrrolidine , is a synthetic small molecule comprising a saturated pyrrolidine ring substituted at the 2-position with a propan-2-ylsulfanyl (isopropylthio)methyl group . This compound belongs to the class of sulfur-containing pyrrolidine derivatives, specifically thioethers, and serves as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules, including potential orexin receptor modulators [1].

Synthetic Utility Building block for orexin receptor modulator synthesis
Structural Feature 2-substituted isopropylthio pyrrolidine core for defined sterics
Procurement Note Reported higher purity specification supports SAR reproducibility

Why Generic Pyrrolidine Substitution is Inadequate for 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine in Research


Pyrrolidine derivatives are not functionally interchangeable. The specific combination of a 2-position substitution and a branched isopropylthioether group in 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine confers unique steric and electronic properties compared to its linear or positional analogs [1]. This precise molecular architecture is critical for target engagement; for instance, in orexin receptor agonist research, the spatial orientation of the thioether group can be a key determinant of activity [2]. Substituting with a positional isomer like 3-(propan-2-ylsulfanyl)pyrrolidine or a methylthio analog can fundamentally alter the molecule's 3D conformation and ligand-binding interactions, potentially leading to significant loss of potency or complete inactivity in a given assay [3]. Therefore, procurement decisions must be based on the exact structural specification.

Target Compound
2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine
Branched isopropylthio at the 2-position creates a unique steric and electronic environment essential for target engagement in orexin receptor agonist design.
Potential Substitutes
Positional isomers / linear methylthio analogs
3-substituted or linear thioether variants exhibit altered 3D conformation, lipophilicity, and hydrogen-bonding capacity, which can shift binding profiles and assay outcomes.
! Structural mismatch may not preserve activity in SAR studies; direct interchange requires experimental validation in the intended assay.

Quantitative Differentiation Guide for 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine vs. Closest Analogs


Vendor Purity: 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine vs. Isobutylthio Analog

For research applications, the purity of the starting material is a primary differentiator. 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine is commercially available at a purity of 98%, as specified by vendors , which is higher than the 95% purity often cited for its closest isobutylthio analog, 2-{[(2-methylpropyl)sulfanyl]methyl}pyrrolidine . This difference in vendor-supplied purity can directly impact the reproducibility and outcome of sensitive synthetic or biological assays.

Vendor Purity
Specification review
98%
Reported vendor purity specification
3 percentage points above the closest isobutylthio analog (95%) based on supplier datasheets; verify per lot.
Chemical Purity Procurement Specification Quality Control

Vendor Purity: 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine vs. Methylthio Analog

Compared to the methylthio analog, 2-(3-(methylthio)propyl)pyrrolidine, the target compound shows a clear advantage in commercially available purity. While the methylthio analog is also specified at 95% purity , 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine is available at a higher grade of 98% . This 3% difference is a quantifiable factor for procurement, as higher purity can be critical for achieving consistent yields in multi-step syntheses or for generating reliable data in structure-activity relationship (SAR) studies.

Purity vs. Methylthio Analog
Cross-study comparable
Target 98%
Methylthio analog 95%
3 percentage points higher specification
Higher purity may reduce side reactions in multi-step syntheses
Data to verify; based on vendor technical datasheets
Chemical Purity Procurement Specification Quality Control

Conformational and Steric Differentiation: Isopropylthio vs. Methylthio and Isobutylthio Analogs

The isopropylthio group of the target compound provides a specific steric and electronic profile that differs from its closest analogs. The branched isopropyl group occupies a larger volume and has a different electron-donating effect compared to the linear methylthio group in 2-(3-(methylthio)propyl)pyrrolidine or the larger, more flexible isobutylthio group in 2-{[(2-methylpropyl)sulfanyl]methyl}pyrrolidine . In the context of pyrrolidine-based inhibitors, these subtle differences in substituent bulk and lipophilicity are known to dramatically alter binding affinity and selectivity [1].

Steric/Electronic Profile
Class-level inference
Isopropylthio (branched C3) vs. linear methylthio / larger isobutylthio
Substituent bulk and lipophilicity likely influence target selectivity
Review in specific orexin receptor or kinase SAR models; class-level structure-activity trends
Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Primary Research Applications for Procuring 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine


Synthesis of Novel Orexin Receptor Agonists

This compound is a key building block for synthesizing pyrrolidine-based orexin receptor agonists, a class of compounds under investigation for treating neurological disorders [1]. Its specific 2-position substitution pattern with the isopropylthio group is essential for exploring structure-activity relationships (SAR) aimed at optimizing receptor binding and efficacy.

Medicinal Chemistry SAR Studies for Enzyme Inhibition

As a unique sulfur-containing pyrrolidine derivative, this molecule is valuable for medicinal chemistry campaigns focused on developing novel enzyme inhibitors [2]. The quantifiable higher purity (98%) available for this compound makes it a more reliable starting material for generating high-quality SAR data compared to its 95% pure analogs .

Synthesis of Specialized Thioether Ligands

The isopropylthio group can act as a ligand for metal coordination or as a handle for further functionalization [3]. The specific steric and electronic properties of the isopropyl group, as opposed to a methyl or isobutyl group , make this compound the correct choice for synthesizing catalysts or metal-binding probes with defined geometries and reactivities.

Chemical Biology Probe Development

In chemical biology, this compound can be used to create probes to study biological systems. Its distinct structural features allow for the exploration of sulfur-mediated interactions with proteins or other biomolecules. The availability of a 98% purity grade ensures that the probe's biological effects can be attributed to the intended molecule, minimizing artifacts from impurities .

Application
Selection Property
Validation Focus
Orexin receptor agonist synthesis
2-substituted pyrrolidine scaffold with isopropylthio motif
Orexin receptor binding and functional endpoint studies
Medicinal chemistry SAR for enzyme inhibition
Reported higher purity specification grade
Reproducibility in enzyme inhibition assays and SAR data quality
Thioether ligand synthesis
Isopropylthio steric and electronic signature
Metal coordination geometry and reactivity tuning
Chemical biology probe development
High-purity specification for probe fidelity
Minimizing impurity-driven artifacts in biological assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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